(R)-4-Vinyldihydrofuran-2(3H)-one
Overview
Description
®-4-Vinyldihydrofuran-2(3H)-one is an organic compound characterized by a furan ring with a vinyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Vinyldihydrofuran-2(3H)-one typically involves the use of starting materials such as furan derivatives and vinyl-containing reagents. One common method includes the reaction of a furan derivative with a vinyl halide in the presence of a base, which facilitates the formation of the vinyl group on the furan ring. The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran (THF) to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of ®-4-Vinyldihydrofuran-2(3H)-one may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the vinylation of furan derivatives under milder conditions, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
®-4-Vinyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group into an alkyl group, altering the compound’s properties.
Substitution: The vinyl group can participate in substitution reactions, where other functional groups replace the vinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce alkyl-substituted furans.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Vinyldihydrofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving furan derivatives. It serves as a model substrate to understand the mechanisms of enzymatic transformations.
Medicine
In medicinal chemistry, ®-4-Vinyldihydrofuran-2(3H)-one is explored for its potential pharmacological properties. Researchers investigate its activity against various biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ®-4-Vinyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The vinyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Vinylfuran: Similar to ®-4-Vinyldihydrofuran-2(3H)-one but lacks the dihydrofuran ring.
2-Vinylfuran: Another furan derivative with a vinyl group at a different position.
4-Vinyl-2,3-dihydrofuran: A closely related compound with slight structural differences.
Uniqueness
®-4-Vinyldihydrofuran-2(3H)-one is unique due to its specific arrangement of the vinyl group and the dihydrofuran ring. This unique structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(4R)-4-ethenyloxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-5-3-6(7)8-4-5/h2,5H,1,3-4H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJAAMXYEHZSLP-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC(=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CC(=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480685 | |
Record name | (R)-4-Vinyldihydrofuran-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121959-61-3 | |
Record name | (R)-4-Vinyldihydrofuran-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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